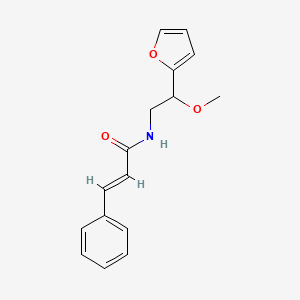

N-(2-(furan-2-yl)-2-methoxyethyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

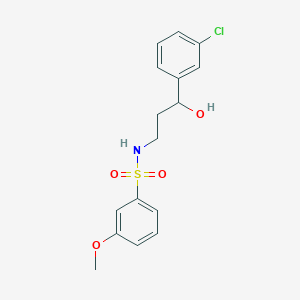

“N-(2-(furan-2-yl)-2-methoxyethyl)cinnamamide” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a cinnamamide group, which is a common structure in many pharmaceutical compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Furan derivatives generally have interesting properties due to the aromaticity of the furan ring and the various functional groups that can be attached to it .

Aplicaciones Científicas De Investigación

Antimetabolite Activity and Serotonin Antagonism Cinnamamides, including structures similar to N-(2-(furan-2-yl)-2-methoxyethyl)cinnamamide, have been studied for their ability to act as structural analogs and antagonists of serotonin, functioning as antimetabolites. These compounds have shown potential in antiserotonin activities, particularly in biological assays like the isolated rat uterus and in vivo animal models. Enhancements in the structural analogy to serotonin have increased their antiserotonin potency, suggesting their pharmacological activity might also extend to areas such as local anesthesia due to their antimetabolite nature (Dombro & Woolley, 1964).

Anticancer and Antiangiogenic Properties Research into the applications of furan derivatives in cancer treatment has identified compounds with a 2-methoxy/ethoxycarbonyl group, related structurally to this compound, as potent antiproliferative agents against cancer cells. These compounds, particularly those with methoxy groups positioned on the benzene portion of their skeletons, have shown effectiveness in inhibiting cancer cell growth at nanomolar concentrations, binding to the colchicine site of tubulin, and inducing apoptosis. Their in vitro and in vivo potency suggests potential for development as anticancer and antiangiogenic drugs (Romagnoli et al., 2015).

Synthetic Applications in Organic Chemistry The versatility of cinnamic acids and their derivatives, including compounds similar to this compound, has been demonstrated in the synthesis of styrenes through decarboxylation processes. These methodologies have been employed for the synthesis of various compounds, illustrating the broad utility of cinnamamides in synthetic organic chemistry and the potential for creating diverse chemical entities for further pharmacological evaluation (Takemoto & Achiwa, 1999).

Bio-Based Polyester Synthesis Investigations into the enzymatic polymerization of biobased monomers have identified furan derivatives as valuable components for creating novel biobased materials. Compounds like 2,5-bis(hydroxymethyl)furan, which share structural features with this compound, have been polymerized with various diacid ethyl esters to produce furan polyesters. These materials, characterized by rigid diol components, demonstrate the potential of furan derivatives in the development of sustainable and environmentally friendly polymeric materials (Jiang et al., 2014).

Mecanismo De Acción

Safety and Hazards

The safety and hazards of “N-(2-(furan-2-yl)-2-methoxyethyl)cinnamamide” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. For example, a related compound, N-[2-(Furan-2-yl)ethyl]acetamide, is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Direcciones Futuras

The future directions for research on “N-(2-(furan-2-yl)-2-methoxyethyl)cinnamamide” would likely involve further studies on its synthesis, properties, and potential applications. Furan derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities .

Propiedades

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-15(14-8-5-11-20-14)12-17-16(18)10-9-13-6-3-2-4-7-13/h2-11,15H,12H2,1H3,(H,17,18)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZHJFCLIYVCFK-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747513.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2747514.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2747515.png)

![N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B2747522.png)

![N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2747524.png)

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2747525.png)

![6-Tert-butyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2747530.png)

![N-(4-acetamidophenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2747531.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2747532.png)